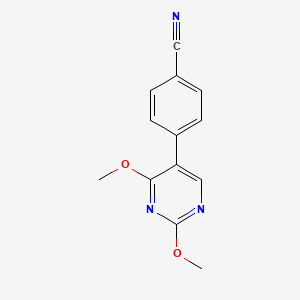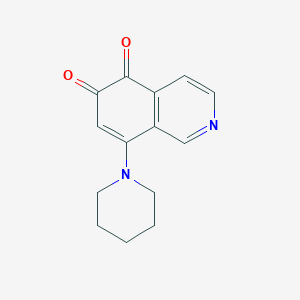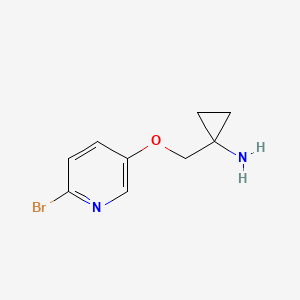![molecular formula C13H13N3O2 B11867464 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-on ist eine heterocyclische Verbindung, die zur Familie der Pyrrolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolo[2,3-d]pyrimidin-Kern mit einem Methoxyphenyl-Substituenten umfasst. Sie hat aufgrund ihrer potenziellen biologischen und pharmakologischen Aktivitäten in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Herstellungsmethoden
Die Synthese von 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-on erfolgt typischerweise in mehrstufigen Reaktionen. Eine gängige Syntheseroute umfasst die Cyclokondensation geeigneter Vorläufer unter bestimmten Bedingungen. So wurde beispielsweise die Reaktion von 2,5-Diarylidencyclopentanon-Derivaten mit Propandinitril in Gegenwart von Natriumalkoxid (Natriumethoxid oder Natriummethoxid) sowohl als Reagenz als auch als Katalysator beschrieben . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen umfassen, um Ausbeute und Reinheit zu erhöhen.
Vorbereitungsmethoden
The synthesis of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported . Industrial production methods may involve optimization of these reactions to enhance yield and purity.
Analyse Chemischer Reaktionen
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden oxidierten Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Positionen am Pyrimidinring auftreten, wobei häufig Reagenzien wie Halogenide oder Amine verwendet werden.
Cyclisierung: Intramolekulare Cyclisierungsreaktionen können zur Bildung komplexerer heterocyclischer Strukturen führen.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören organische Lösungsmittel (z. B. Ethanol, Methanol), Katalysatoren (z. B. Natriumalkoxid) und kontrollierte Temperaturen. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-on wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Wirkmechanismus
Der Wirkmechanismus von 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. So wurde beispielsweise beobachtet, dass es die Produktion von Stickstoffoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten menschlichen Mikroglia-Zellen hemmt . Diese Hemmung wird durch die Unterdrückung des NF-kB-Entzündungspfades und die Reduktion von Markern für das endoplasmatische Retikulum (ER)-Stress und Apoptose erreicht .
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum (ER) stress and apoptosis markers .
Vergleich Mit ähnlichen Verbindungen
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Triazol-Pyrimidin-Hybride: Diese Verbindungen zeigen ebenfalls neuroprotektive und antineuroinflammatorische Eigenschaften.
Cyclopenta[b]pyridin-Derivate: Diese Verbindungen werden als Korrosionsinhibitoren verwendet und haben ähnliche strukturelle Merkmale.
Die Einzigartigkeit von 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-on liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden biologischen Aktivitäten.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-18-9-4-2-3-8(5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
GZGSYAZQXDUOJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CNC3=C2C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


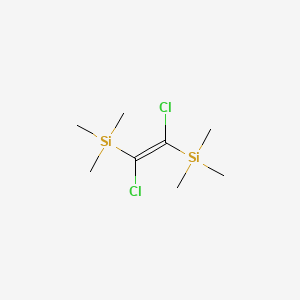
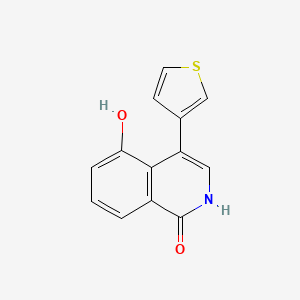
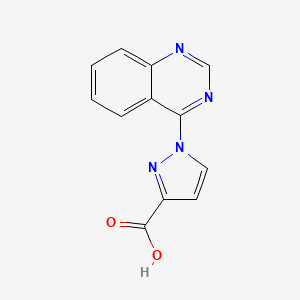
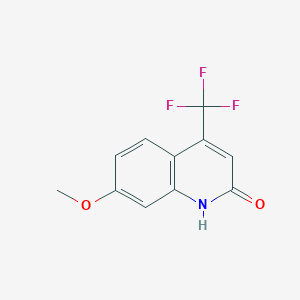
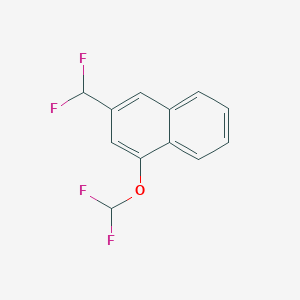
![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)

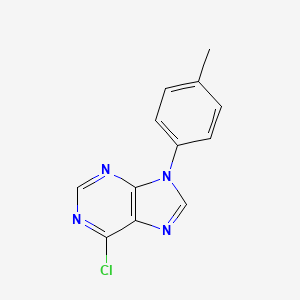

![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
